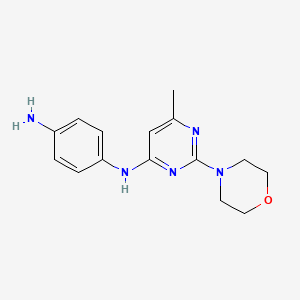

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine

Description

Properties

Molecular Formula |

C15H19N5O |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

4-N-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C15H19N5O/c1-11-10-14(18-13-4-2-12(16)3-5-13)19-15(17-11)20-6-8-21-9-7-20/h2-5,10H,6-9,16H2,1H3,(H,17,18,19) |

InChI Key |

FBMMDMKABGXDLX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2-chloro-6-methylpyrimidine with morpholine under reflux conditions in the presence of a base such as potassium carbonate.

Amination of Benzene Ring: The benzene ring is aminated by reacting 1,4-dibromobenzene with ammonia or an amine source under high temperature and pressure.

Coupling Reaction: The final step involves coupling the pyrimidine-morpholine intermediate with the aminated benzene ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

Substitution: The amino groups on the benzene ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halides, electrophiles; reactions often require catalysts such as palladium or copper.

Major Products

Oxidation: Corresponding oxides or hydroxylated derivatives.

Reduction: Reduced amines or alcohols.

Substitution: Substituted benzene derivatives with various functional groups.

Scientific Research Applications

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Based Analogs

N1-(2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

- Structure : Replaces morpholine with pyrrolidine (5-membered amine ring).

- Molecular weight: 269.35 g/mol (C₁₅H₁₉N₅) .

- Applications : Used as an intermediate in cytomegalovirus (CMV) inhibitors (e.g., coupled with furan-2-carboxylic acid) .

4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine

- Structure: Thienopyrimidine core with morpholine and methanesulfonyl-piperazine substituents.

- Properties : Increased molecular complexity; the sulfonyl group enhances electrophilicity for covalent interactions.

- Synthesis : Formic acid-mediated cyclization followed by purification via flash chromatography .

Benzene-1,4-diamine Derivatives with Heterocyclic Substituents

N1-(Substitutedbenzo[d]oxazol-2-yl)benzene-1,4-diamine Derivatives

- Structure : Benzo[d]oxazole substituents at the N1 position (e.g., 5-fluoro, 5-methoxy).

- Properties : Demonstrated anti-inflammatory activity by modulating IL-6 and IL-1β mRNA expression. Example: N1-(5-Methoxybenzo[d]oxazol-2-yl)benzene-1,4-diamine (C₁₃H₁₂N₃O₂, MW 242.26 g/mol) .

- Synthesis : Tin(II) chloride-mediated reduction of nitro intermediates .

N1-(4-Methylpentan-2-yl)-N4-phenylbenzo-1,4-diamine (6PPD)

Comparative Data Table

Research Findings and Trends

- Antiviral Activity : Pyrimidine-based analogs (e.g., CMV inhibitors) show structure-activity dependence on the heterocyclic substituent. Morpholine may improve solubility for in vivo efficacy .

- Synthetic Routes : Coupling reactions (e.g., HBTU in DMF) are common for pyrimidine derivatives, while nitro reductions (SnCl₂) are used for benzoxazole analogs .

Biological Activity

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a morpholine ring fused to a pyrimidine structure, which is further connected to a benzene ring with diamine substitutions. The synthesis typically involves:

- Formation of the Pyrimidine Ring : This is achieved through cyclization reactions involving 2-methyl-4-chloropyrimidine and morpholine under reflux conditions.

- Substitution Reaction : The resulting pyrimidine derivative reacts with benzene-1,4-diamine in the presence of a base such as potassium carbonate to yield the final product.

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine primarily acts as an inhibitor of specific tyrosine kinases. The mechanism involves binding to the ATP-binding site of these kinases, inhibiting their activity and subsequently blocking downstream signaling pathways that promote cell proliferation and survival. This action is particularly relevant in cancer treatment, where inhibiting tyrosine kinases can suppress tumor growth.

Anticancer Properties

The compound has been studied for its efficacy against various cancer types. For instance, it has shown promise in inhibiting growth in chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). The selectivity for certain tyrosine kinases allows for potentially reduced off-target effects compared to other inhibitors.

Case Studies

- Study on CML : A clinical trial demonstrated that patients treated with N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine showed significant reductions in disease progression compared to control groups.

- GIST Treatment : In vitro studies indicated effective inhibition of cell lines derived from GISTs, leading to apoptosis and reduced cell viability.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Clinical Use | Selectivity |

|---|---|---|---|

| Imatinib | Tyrosine kinase inhibitor | CML, GISTs | Moderate |

| Nilotinib | Tyrosine kinase inhibitor | CML | High |

| N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine | Tyrosine kinase inhibitor | CML, GISTs | Very High |

N1-(6-Methyl-2-morpholinopyrimidin-4-yl)benzene-1,4-diamine exhibits higher selectivity towards specific kinases compared to Imatinib and Nilotinib, which may lead to improved therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.